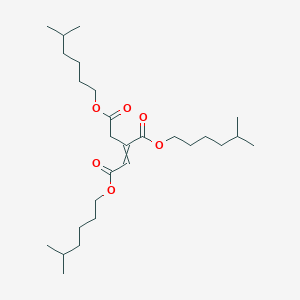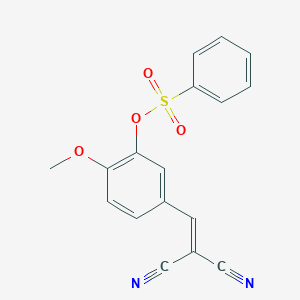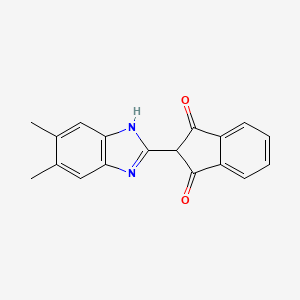
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole ring fused to an indene-dione structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethyl-1H-benzimidazole with an appropriate indene-dione precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
- 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide
Uniqueness
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure fused with the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918158-35-7 |
|---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,15H,1-2H3,(H,19,20) |
InChI-Schlüssel |
LZWVSUWZKCSARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
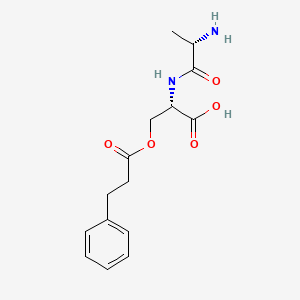
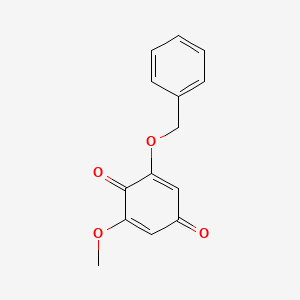
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)

